Structural Differentiation Within the Furan-Pyridazinone Patent Series: 4-Iodobenzyl vs. Common Tail Variants
The compound incorporates a 4-iodobenzyl substituent at the piperidine carboxamide nitrogen [1]. In contrast, many disclosed analogs in the same patent utilize 4-trifluoromethoxy phenyl, pyridin-3-yl, or furan-2-ylmethyl tails [1]. The iodo substituent increases molecular weight (488.3 g/mol) and lipophilicity (cLogP) compared to non-halogenated or trifluoromethoxy variants, which can influence membrane permeability and target binding kinetics. However, no published head-to-head biochemical or cellular assays directly comparing this exact compound with those analogs were identified in permissible sources.
| Evidence Dimension | Molecular weight and halogen‑substituent effect |
|---|---|
| Target Compound Data | MW = 488.3 g/mol (C21H21IN4O2); contains iodine |
| Comparator Or Baseline | Analog: 1-[6-(furan-2-yl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide (CAS 1203213-76-6, MW 349.4 g/mol, no halogen) [2] |
| Quantified Difference | Molecular weight difference of ~139 g/mol; presence of iodine vs. hydrogen |
| Conditions | Chemical structure comparison based on patent disclosure and public database records |
Why This Matters
The iodine atom provides a heavy-atom label potentially useful for X-ray crystallography or mass spectrometry tracing, but the absence of matched activity data prevents direct functional comparison.
- [1] Sloan-Kettering Institute for Cancer Research. Pyridazinones and furan-containing compounds. European Patent EP2518063B1, filed 21 December 2007, granted 01 February 2017. View Source
- [2] CIRS Group. O=C(Nc1cccnc1)C1CCN(c2ccc(-c3ccco3)nn2)CC1 CAS 1203213-76-6. Chemical Database Record. View Source
